8-Chloro-1,2-dimethoxy-10H-phenothiazine
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Overview
Description
8-Chloro-1,2-dimethoxy-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for research and practical applications.
Preparation Methods
The synthesis of 8-Chloro-1,2-dimethoxy-10H-phenothiazine typically involves the chlorination and methoxylation of phenothiazine. The synthetic route can be summarized as follows:
Chlorination: Phenothiazine is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 8th position.
Methoxylation: The chlorinated phenothiazine is then reacted with methoxy groups, typically using methanol and a catalyst, to introduce the methoxy groups at the 1st and 2nd positions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8-Chloro-1,2-dimethoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
8-Chloro-1,2-dimethoxy-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of phenothiazine, including this compound, are explored for their potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-1,2-dimethoxy-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
8-Chloro-1,2-dimethoxy-10H-phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Perphenazine: Another antipsychotic agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other phenothiazine derivatives may not be as effective.
Properties
CAS No. |
823802-40-0 |
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Molecular Formula |
C14H12ClNO2S |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
8-chloro-1,2-dimethoxy-10H-phenothiazine |
InChI |
InChI=1S/C14H12ClNO2S/c1-17-10-4-6-12-13(14(10)18-2)16-9-7-8(15)3-5-11(9)19-12/h3-7,16H,1-2H3 |
InChI Key |
YXKVFDVBZDTCSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl)OC |
Origin of Product |
United States |
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